1-(1-(Thiazol-2-yl)ethyl)piperidin-4-ol
Overview
Description
1-(1-(Thiazol-2-yl)ethyl)piperidin-4-ol is a heterocyclic compound that contains both a thiazole ring and a piperidine ring The thiazole ring is known for its aromaticity and biological activity, while the piperidine ring is a common structural motif in many pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Thiazol-2-yl)ethyl)piperidin-4-ol typically involves the reaction of a thiazole derivative with a piperidine derivative. One common method is the alkylation of thiazole with a piperidine derivative under basic conditions. The reaction can be carried out using a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is usually heated to reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to a more scalable and cost-effective production process.
Chemical Reactions Analysis
Types of Reactions
1-(1-(Thiazol-2-yl)ethyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
1-(1-(Thiazol-2-yl)ethyl)piperidin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-(1-(Thiazol-2-yl)ethyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
1-(1-(Thiazol-2-yl)ethyl)piperidin-4-ol can be compared with other similar compounds, such as:
1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-2-one: This compound has a pyrrolidine ring instead of a piperidine ring, which may affect its biological activity and pharmacokinetic properties.
1-(1-(Thiazol-2-yl)ethyl)morpholin-4-ol: The presence of a morpholine ring can influence the compound’s solubility and stability.
1-(1-(Thiazol-2-yl)ethyl)azepan-4-ol: An azepane ring can alter the compound’s binding interactions and overall efficacy.
The uniqueness of this compound lies in its specific combination of the thiazole and piperidine rings, which can confer distinct biological and chemical properties.
Properties
IUPAC Name |
1-[1-(1,3-thiazol-2-yl)ethyl]piperidin-4-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2OS/c1-8(10-11-4-7-14-10)12-5-2-9(13)3-6-12/h4,7-9,13H,2-3,5-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMJMTZMPWCUPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CS1)N2CCC(CC2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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